(3,5-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone
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Overview
Description
(3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE is a chemical compound that features a piperidine ring substituted with two methyl groups at the 3 and 5 positions, and a nitrophenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE typically involves the reaction of 3,5-dimethylpiperidine with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction of Nitro Group: Formation of (3,5-DIMETHYLPIPERIDINO)(3-AMINOPHENYL)METHANONE.
Reduction of Carbonyl Group: Formation of (3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANOL.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE
- (3,5-DIMETHYLPIPERIDINO)(2-NITROPHENYL)METHANONE
- (3,5-DIMETHYLPIPERIDINO)(3-AMINOPHENYL)METHANONE
Uniqueness
(3,5-DIMETHYLPIPERIDINO)(3-NITROPHENYL)METHANONE is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 3,5-dimethylpiperidine moiety also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H18N2O3/c1-10-6-11(2)9-15(8-10)14(17)12-4-3-5-13(7-12)16(18)19/h3-5,7,10-11H,6,8-9H2,1-2H3 |
InChI Key |
SXJHFAUXSLOVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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